Z-1,2-cis-ACHC-OH

Descripción general

Descripción

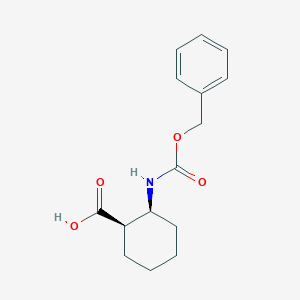

Z-1,2-cis-ACHC-OH is a chiral compound with significant importance in organic chemistry. This compound features a cyclohexane ring substituted with a phenylmethoxycarbonylamino group and a carboxylic acid group. The stereochemistry of the compound is denoted by the (1R,2S) configuration, indicating the specific three-dimensional arrangement of the substituents around the cyclohexane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-1,2-cis-ACHC-OH typically involves the following steps:

Starting Material: The synthesis begins with cyclohexane-1,2-diamine, which is commercially available or can be synthesized from cyclohexanone.

Protection of Amino Group: The amino group at the 2-position is protected using a phenylmethoxycarbonyl (Cbz) group. This is achieved by reacting cyclohexane-1,2-diamine with benzyl chloroformate in the presence of a base such as sodium carbonate.

Formation of Carboxylic Acid: The protected amine is then oxidized to form the carboxylic acid group at the 1-position. This can be done using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Z-1,2-cis-ACHC-OH undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones, aldehydes, or further oxidized carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block in Organic Synthesis

Z-1,2-cis-ACHC-OH serves as a versatile building block in the synthesis of complex organic molecules. Its cyclic structure allows it to participate in various chemical reactions, making it valuable for constructing peptides and other biologically relevant compounds.

2. Structural Studies

The compound is utilized in structural studies of peptides and proteins, particularly in examining the effects of cyclic amino acids on the stability and conformation of peptide chains. Research indicates that the incorporation of this compound can influence the helical preferences of peptides, which is critical for understanding protein folding and function .

Biological Applications

1. Enzyme Activity Studies

this compound has been investigated for its role as a substrate or inhibitor in enzyme activity studies. Its structural similarity to natural amino acids allows it to interact with various enzymes, providing insights into enzyme mechanisms and substrate specificity .

2. Peptide Design

The compound is significant in the design of peptide-based drugs due to its ability to form stable secondary structures. Studies have shown that peptides containing this compound exhibit enhanced stability and bioactivity compared to their linear counterparts .

Medical Applications

1. Therapeutic Potential

Research into this compound reveals its potential therapeutic applications, particularly in drug development. It has been explored as a precursor for synthesizing novel drugs targeting specific biological pathways, such as those involved in cancer and neurodegenerative diseases.

2. Drug Delivery Systems

The compound's unique properties also make it suitable for use in drug delivery systems. Its ability to form self-assembled nanostructures can enhance the solubility and bioavailability of poorly soluble drugs, facilitating their delivery to target sites within the body .

Data Table: Summary of Applications

Case Studies

Case Study 1: Helix Stability Investigation

A study examining the effects of this compound on peptide helicity demonstrated that peptides incorporating this compound exhibited a higher propensity for forming stable helical structures compared to those lacking cyclic amino acids. The research utilized circular dichroism spectroscopy to analyze the conformational changes induced by varying solvent conditions .

Case Study 2: Enzyme Inhibition Analysis

In another investigation, this compound was tested as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors in therapeutic contexts .

Mecanismo De Acción

The mechanism of action of Z-1,2-cis-ACHC-OH depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The phenylmethoxycarbonyl group can enhance the compound’s affinity for certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparación Con Compuestos Similares

Similar Compounds

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid: A similar compound with a cyclopentane ring instead of a cyclohexane ring.

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-sulfonic acid: A compound with a sulfonic acid group instead of a carboxylic acid group.

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-alcohol: A compound with an alcohol group instead of a carboxylic acid group.

Uniqueness

Z-1,2-cis-ACHC-OH is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. The combination of a phenylmethoxycarbonyl group and a carboxylic acid group in a chiral cyclohexane framework makes it a valuable intermediate in asymmetric synthesis and drug development.

Actividad Biológica

Z-1,2-cis-ACHC-OH (cis-2-aminocyclohexanecarboxylic acid) is a cyclic β-amino acid that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article will explore its biological activity, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with an amino group and a carboxylic acid group. The compound's stereochemistry is crucial for its biological interactions, as it influences the compound's conformation and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:

- Enzyme Interaction : The compound serves as a substrate or inhibitor for various enzymes. Its structure allows it to mimic natural substrates, facilitating its role in enzymatic reactions.

- Receptor Binding : this compound can modulate the activity of specific receptors through binding interactions, which may lead to downstream signaling effects.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic use in inflammatory diseases.

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including modulation of the cell cycle and enhancement of reactive oxygen species (ROS) production .

- Neuroprotective Effects : There is evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity

In a controlled study involving murine models of inflammation, this compound was administered to assess its effect on cytokine levels. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to control groups, supporting its use as an anti-inflammatory agent.

Case Study 2: Anticancer Mechanism

A study focusing on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Propiedades

IUPAC Name |

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJMLWMATNCSIS-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101159075 | |

| Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202867-96-7 | |

| Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202867-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.